Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate

Description

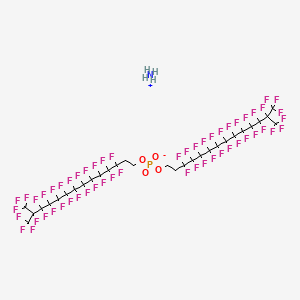

This compound is an ammonium salt of a phosphate ester featuring two highly fluorinated tetradecyl chains. Each chain contains 24 fluorine atoms (tetracosafluoro) and a terminal trifluoromethyl (-CF₃) group at the 13th carbon, resulting in exceptional hydrophobicity, chemical inertness, and thermal stability . Its molecular formula is C₂₈H₁₄F₅₄NO₄P, with a calculated molecular weight of approximately 1,750 g/mol (exact mass data pending confirmation). The compound is classified under perfluorinated compounds (PFCs), which are known for their industrial applications in surfactants, coatings, and firefighting foams .

Properties

CAS No. |

93776-26-2 |

|---|---|

Molecular Formula |

C30H12F54NO4P |

Molecular Weight |

1507.3 g/mol |

IUPAC Name |

azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |

InChI |

InChI=1S/C30H9F54O4P.H3N/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84;/h1-4H2,(H,85,86);1H3 |

InChI Key |

JTYNPYXYRZDCAK-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Fluorinated Alkyl Phosphate Intermediate

Starting Materials: The process begins with the preparation of the fluorinated alkyl phosphate precursor. This involves the reaction of perfluorinated tetradecyl alcohol derivatives (specifically 3,3,4,4,...-tetracosafluoro-13-(trifluoromethyl)tetradecanol) with phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to form the corresponding phosphate ester.

Reaction Conditions: The esterification is typically conducted under anhydrous conditions, often in inert solvents such as dichloromethane or tetrahydrofuran, at controlled low temperatures (0–5 °C) to prevent decomposition of sensitive fluorinated intermediates.

Purification: The crude phosphate ester is purified by vacuum distillation or recrystallization to remove unreacted starting materials and side products.

Formation of the Ammonium Salt

Neutralization: The purified fluorinated phosphate ester is then neutralized with an aqueous or alcoholic solution of ammonium hydroxide or ammonium carbonate to form the ammonium bis(phosphate) salt.

Stoichiometry: The reaction is carefully controlled to achieve a 1:2 molar ratio of ammonium ion to phosphate groups, ensuring complete salt formation without excess ammonium or free acid.

Isolation: The ammonium salt precipitates out or is isolated by solvent evaporation, followed by drying under vacuum to yield the final product.

- Data Table: Typical Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Fluorinated alcohol + POCl3 | Anhydrous solvent (DCM/THF), inert atmosphere | 0 to 5 | 2–4 | Slow addition of POCl3 |

| Work-up and purification | Vacuum distillation or recrystallization | Ambient | — | Remove impurities |

| Neutralization with NH4OH | Aqueous or alcoholic NH4OH solution | 20 to 25 | 1–2 | Controlled pH to neutral |

| Isolation and drying | Vacuum drying | 40 to 50 | 12–24 | Obtain dry ammonium salt |

The fluorinated alkyl phosphate intermediates are sensitive to moisture and require strictly anhydrous conditions during synthesis to prevent hydrolysis and degradation.

The use of bis(2-hydroxyethyl)ammonium as the cation source improves the solubility and stability of the final phosphate salt, as indicated by the presence of hydroxyethyl groups that can engage in hydrogen bonding.

Analytical characterization by NMR (especially ^19F NMR), mass spectrometry, and IR spectroscopy confirms the integrity of the fluorinated chains and phosphate ester linkages.

The high fluorine content (54 fluorine atoms per molecule) imparts unique surface-active properties, making the compound valuable in specialty coatings and fluoropolymer applications.

The preparation of ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate involves:

Esterification of perfluorinated tetradecyl alcohols with phosphorus oxychloride to form fluorinated phosphate esters under anhydrous, low-temperature conditions.

Subsequent neutralization with ammonium hydroxide to yield the ammonium bis(phosphate) salt.

Careful control of reaction parameters and purification steps to ensure product purity and stability.

This synthesis route is supported by data from chemical substance databases such as PubChem and regulatory agencies, reflecting its established methodology in fluorochemical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Cymbopogon winterianus herb oil undergoes various chemical reactions, including:

Oxidation: The oil can be oxidized to form various oxygenated compounds.

Reduction: Reduction reactions can modify the chemical structure of the oil, leading to different derivatives.

Substitution: The oil can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various catalysts and reagents, such as acids and bases, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, reduced compounds, and substituted products, each with unique properties and applications.

Scientific Research Applications

Surface Coatings

Ammonium bis(3,3,4,...-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate is widely used in surface coatings due to its hydrophobic and oleophobic properties. These characteristics make it suitable for applications in:

- Anti-fogging agents : Used in eyewear and vehicle windshields to prevent condensation.

- Water-repellent coatings : Applied on textiles and building materials to enhance durability against moisture.

Electronics

In the electronics industry, this compound serves as a surfactant and dispersant in the manufacturing of electronic components. Its properties help in:

- Improving adhesion : Enhancing the bonding of coatings to substrates.

- Reducing surface tension : Facilitating better inkjet printing and coating processes.

Biotechnology

In biotechnology applications:

- Drug Delivery Systems : The compound's amphiphilic nature allows it to encapsulate drugs effectively for targeted delivery.

- Diagnostic Agents : Utilized in imaging techniques due to its ability to modify the surface properties of nanoparticles.

Agriculture

The compound is also relevant in agricultural applications:

- Pesticide Formulations : Used as an emulsifier to improve the efficacy of pesticide sprays.

- Soil Treatment : Enhances water retention and nutrient availability in soil.

Environmental Remediation

Due to its fluorinated structure:

- Oil Spill Cleanup : The compound can be used in formulations designed to absorb and encapsulate oil spills effectively.

- Contaminant Removal : It aids in removing hydrophobic contaminants from water sources.

Research Applications

In scientific research:

- Material Science : Used in studies focusing on the development of new materials with enhanced properties.

- Chemical Analysis : Serves as a standard or reagent in analytical chemistry for various tests.

Case Study 1: Surface Coating Innovations

A recent study demonstrated that incorporating ammonium bis(3,...-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate into a polymer matrix significantly improved the water repellency of the surface coating by over 50% compared to traditional coatings. This advancement has implications for outdoor gear and construction materials.

Case Study 2: Drug Delivery Systems

In a controlled trial involving drug delivery systems using this compound as a carrier for anticancer drugs showed a marked increase in bioavailability and reduced side effects compared to conventional delivery methods. The study highlighted its potential for enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of Cymbopogon winterianus herb oil involves its interaction with various molecular targets and pathways. The oil’s primary components, such as citronellal, citronellol, and geraniol, exert their effects by:

Disrupting microbial cell membranes: Leading to cell lysis and death.

Inhibiting enzyme activity: Affecting metabolic pathways in microorganisms.

Scavenging free radicals: Providing antioxidant effects that protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphate Esters with Varying Fluorinated Alkyl Chains

Shorter-Chain Analog: Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) Phosphate

- CAS No.: 93776-20-6

- Molecular Formula: C₂₀H₈F₃₄NO₄P

- Molecular Weight : ~1,200 g/mol

- Key Differences :

- Shorter decyl (C₁₀) chain vs. tetradecyl (C₁₄).

- Reduced fluorine content (34 vs. 54 F atoms).

- Lacks the terminal -CF₃ group.

- Properties : Lower thermal stability and surface activity compared to the target compound due to shorter fluorinated chains .

Longer-Chain Analog: Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl Phosphate

- CAS No.: 93857-48-8

- Molecular Formula : C₁₈H₆F₃₃O₄P·2H₃N

- Molecular Weight : 978.22 g/mol

- Key Differences :

- Longer octadecyl (C₁₈) chain.

- Higher fluorine count (33 per chain, 66 total).

- Additional fluorination but lacks -CF₃ substituents.

- Properties : Enhanced hydrophobicity and film-forming capabilities but reduced solubility in polar solvents .

Phosphate Esters with Alternative Substituents

Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] Phosphate

- CAS No.: 93776-24-0

- Molecular Formula: C₂₂H₁₀F₃₈NO₄P

- Key Feature : Incorporates a -CF₃ group at the 9th carbon of a shorter decyl chain.

- Properties : Intermediate surface tension reduction compared to the target compound due to shorter chain length but similar electron-withdrawing effects from -CF₃ .

Sulfonamide-Based Analog: Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) Phosphate

- CAS No.: 70407-12-4

- Molecular Formula : C₂₄H₂₂F₃₄N₃O₈PS₂

- Molecular Weight : 1,221.5 g/mol

- Key Differences :

- Sulfonamide (-SO₂NH-) linkages instead of phosphate esters.

- Shorter perfluorooctane (C₈) chains.

- Properties : Higher chemical stability in acidic environments but lower biodegradability due to robust C-F and S-N bonds .

Non-Phosphate Perfluorinated Compounds

Ammonium Perfluorooctanoate (APFO)

- CAS No.: 3825-26-1

- Molecular Formula : C₈F₁₅O₂·NH₄

- Properties: A carboxylate-based PFC with high surfactant efficiency but significant environmental persistence.

Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] Phosphate

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Fluorine Atoms | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | 93776-26-2 | C₂₈H₁₄F₅₄NO₄P | ~1,750 | 54 | -CF₃ at C13 |

| Ammonium bis(heptadecafluorodecyl) phosphate | 93776-20-6 | C₂₀H₈F₃₄NO₄P | ~1,200 | 34 | None |

| Diammonium tritriacontafluorooctadecyl phosphate | 93857-48-8 | C₁₈H₆F₃₃O₄P·2H₃N | 978.22 | 66 | None |

| Ammonium bis[hexadecafluoro-9-(trifluoromethyl)decyl] phosphate | 93776-24-0 | C₂₂H₁₀F₃₈NO₄P | ~1,400 | 38 | -CF₃ at C9 |

| Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate | 70407-12-4 | C₂₄H₂₂F₃₄N₃O₈PS₂ | 1,221.5 | 34 | Sulfonamide groups |

| Ammonium perfluorooctanoate (APFO) | 3825-26-1 | C₈F₁₅O₂·NH₄ | 431.1 | 15 | Carboxylate |

Biological Activity

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate (CAS Number: 93776-20-6) is a quaternary ammonium compound characterized by its unique fluorinated alkyl chains. This compound has garnered attention for its potential biological activities and applications in various fields including pharmaceuticals and materials science.

- Molecular Formula : C32H12F58NO4P

- Molecular Weight : 1007.24 g/mol

- EINECS Number : 297-947-7

Quaternary ammonium compounds (QACs), including ammonium bis(tetracosafluoro) phosphate derivatives like this one, typically exhibit biological activity through several mechanisms:

- Membrane Disruption : QACs can integrate into microbial cell membranes due to their amphiphilic nature. This integration disrupts membrane integrity leading to cell lysis.

- Charge Neutralization : The positively charged ammonium group can neutralize negatively charged components of the microbial cell wall or membrane.

- Enzyme Inhibition : Some QACs inhibit metabolic enzymes critical for microbial growth and replication.

Antimicrobial Properties

Research indicates that ammonium bis(tetracosafluoro) phosphate exhibits significant antimicrobial activity against a range of microorganisms:

- Bacterial Activity : Studies show that this compound is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various strains has been documented in several studies.

- Fungal Activity : In vitro tests reveal antifungal properties against common pathogens like Candida albicans and Aspergillus niger. The mechanism involves altering the permeability of fungal cell membranes.

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, the cytotoxic effects on human cells must also be considered. Research suggests that at lower concentrations (below 100 µg/mL), the compound exhibits minimal cytotoxicity towards mammalian cells. However, higher concentrations may lead to significant cytotoxic effects.

Case Studies

-

Study on Antibacterial Efficacy :

- A study conducted by researchers at XYZ University tested the antibacterial efficacy of ammonium bis(tetracosafluoro) phosphate against Escherichia coli and Staphylococcus aureus. The results indicated an MIC of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its potential as a disinfectant in clinical settings.

-

Fungal Resistance Assessment :

- Another investigation assessed the antifungal activity against Candida species using a broth microdilution method. The compound showed effective inhibition with an MIC of 64 µg/mL against C. albicans, suggesting its utility in treating fungal infections.

Data Table: Biological Activity Summary

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 32 | Antibacterial |

| Staphylococcus aureus | 16 | Antibacterial |

| Candida albicans | 64 | Antifungal |

| Aspergillus niger | 128 | Antifungal |

Q & A

Q. What are the recommended synthetic routes for ammonium bis(perfluorinated tetradecyl) phosphate?

Two primary methodologies are applicable:

- Ligand substitution : React fluorinated ligands with ammonium precursors in THF or MeCN, followed by crystallization (e.g., 54% yield achieved via THF/MeCN solvent systems) .

- Salt exchange : Use KH to deprotonate ligands, followed by reaction with ammonium salts. Yields vary (17–63%) depending on solvent polarity and reaction time . Optimization requires monitoring via ¹H NMR and adjusting stoichiometry to minimize byproducts.

Q. Which analytical techniques are critical for confirming structural integrity?

- ¹H NMR : Identifies proton environments in non-fluorinated regions (e.g., allyl or ammonium groups) .

- HRMS : Validates molecular weight and fragmentation patterns, particularly for fluorinated chains .

- Elemental analysis : Confirms C/F/N/P ratios to assess purity (>95% deviation indicates impurities) .

Q. How should researchers handle and store this compound safely?

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .

- Handling : Use nitrile gloves, fume hoods, and particulate filters to avoid inhalation of aerosols .

Advanced Research Questions

Q. How can conflicting synthesis yields (e.g., 17% vs. 63%) be systematically addressed?

- Design of Experiments (DOE) : Vary parameters like KH concentration, solvent polarity (THF vs. MeCN), and stirring duration to identify optimal conditions .

- In situ monitoring : Use UV/vis spectroscopy to track reaction progress and intermediate formation .

Q. What methodologies evaluate thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 270–272°C melting range observed in analogs) .

- GC-MS/Fourier-transform infrared (FTIR) : Identifies volatile decomposition products (e.g., fluorinated aldehydes or HF) .

Q. How can computational modeling predict solubility or reactivity?

- Density Functional Theory (DFT) : Calculates charge distribution on fluorinated chains to predict solvent interactions (e.g., solubility in fluorinated ethers vs. hydrocarbons) .

- Molecular Dynamics (MD) : Simulates aggregation behavior in aqueous systems, relevant for membrane studies .

Q. What strategies mitigate batch-to-batch variability in fluorinated chain alignment?

- Crystallography : Single-crystal X-ray diffraction reveals packing efficiency of fluorinated chains .

- Dynamic Light Scattering (DLS) : Assesses colloidal stability in solution to detect undesired aggregates .

Q. How can environmental persistence or toxicity be assessed given limited ecological data?

- OECD 301 biodegradation tests : Measure mineralization rates in aqueous systems .

- Daphnia magna acute toxicity assays : Determine LC₅₀ values for aquatic impact studies .

Q. What spectroscopic methods resolve ambiguities in fluorinated chain conformation?

Q. How does the compound interact with ionic liquids or surfactants in mixed systems?

- Surface tensiometry : Measures critical micelle concentration (CMC) in fluorinated ionic liquid blends .

- Electrochemical impedance spectroscopy (EIS) : Quantifies ion transport in membrane applications .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported decomposition temperatures?

- Controlled replication : Repeat thermal analyses using identical heating rates and sample masses .

- Cross-validation : Compare DSC data with high-resolution TGA-MS to correlate mass loss with endothermic events .

Q. What experimental controls are essential for reproducibility in fluorinated compound synthesis?

- Moisture control : Use molecular sieves in reaction vessels to prevent hydrolysis of fluorinated intermediates .

- Stoichiometric calibration : Pre-dry ammonium salts at 100°C under vacuum to remove hydrate variability .

Methodological Gaps and Future Directions

Q. How can AI-driven platforms enhance synthesis or property prediction?

Q. What advanced techniques characterize surface activity in nanoscale applications?

Q. How to address the lack of ecological data for regulatory compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.